

# A Spectroscopic Showdown: Unmasking the Molecular Transformations of Phenothiazine through Oxidation

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## Compound of Interest

Compound Name: *10H-Phenothiazine 5,5-dioxide*

Cat. No.: *B075397*

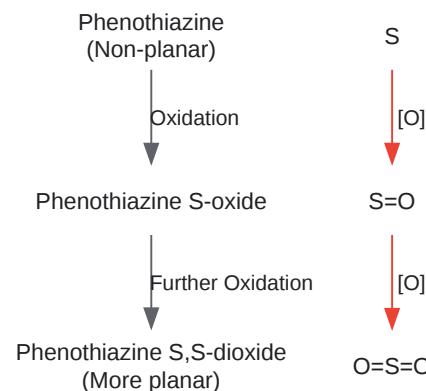
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A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of phenothiazine and its oxidized derivatives, phenothiazine S-oxide and phenothiazine S,S-dioxide. This guide provides a comparative analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols.

The oxidation of the sulfur atom in the phenothiazine core profoundly alters its electronic and structural properties, leading to significant shifts in its spectroscopic behavior. Understanding these changes is critical for the identification, characterization, and quality control of phenothiazine-based compounds in various applications, including pharmaceuticals. This guide offers a side-by-side comparison of phenothiazine, its S-oxide, and S,S-dioxide, presenting key spectroscopic data in easily digestible formats and outlining the methodologies for their acquisition.

## Structural Evolution: From Butterfly to Planar

The introduction of oxygen atoms to the sulfur heteroatom in phenothiazine induces a significant conformational change. Phenothiazine itself adopts a non-planar "butterfly" conformation. The progressive oxidation to S-oxide and then to S,S-dioxide leads to a more planar structure. This structural alteration is a key factor influencing the observed spectroscopic differences.



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Caption: Structural transformation of phenothiazine upon oxidation.

## Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic features of phenothiazine and its oxidized counterparts.

**Table 1: UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ )**

Compound	$\lambda_{\text{max}}$ (nm) in Methanol	Reference
Phenothiazine	254, 316	[1][2]
Phenothiazine S-oxide	229, 271, 303, 336	[1]
Phenothiazine S,S-dioxide	Not explicitly found in searched literature	

Note: The absorption maxima can vary depending on the solvent used.

**Table 2: Infrared (IR) Spectroscopy - Characteristic Peaks (cm<sup>-1</sup>)**

Compound	N-H Stretch	C-N Stretch	C-S Stretch	S=O Stretch	SO <sub>2</sub> Symmetric Stretch	SO <sub>2</sub> Asymmetric Stretch	Reference
Phenothiazine	~3340	~1243	~1080	-	-	-	
Phenothiazine S-oxide	~3250	-	-	~1035-1055	-	-	
Phenothiazine S,S-dioxide	-	-	-	-	~1128-1175	~1300-1335	

**Table 3: <sup>1</sup>H NMR Chemical Shifts (δ, ppm) in DMSO-d<sub>6</sub>**

Proton	Phenothiazine	Phenothiazine S-oxide	Phenothiazine S,S-dioxide	Reference
Aromatic Protons	~6.8-7.2	Deshielded compared to Phenothiazine	Further deshielded compared to S-oxide	
N-H Proton	~8.6	Deshielded compared to Phenothiazine	Further deshielded compared to S-oxide	

Note: Specific chemical shifts can vary based on the solvent and the specific protons within the aromatic rings.

**Table 4: <sup>13</sup>C NMR Chemical Shifts (δ, ppm)**

Compound	Aromatic Carbons	Reference
Phenothiazine	~115-145	<a href="#">[2]</a>
Phenothiazine S-oxide	Not explicitly found in searched literature	
Phenothiazine S,S-dioxide	Deshielded compared to Phenothiazine	

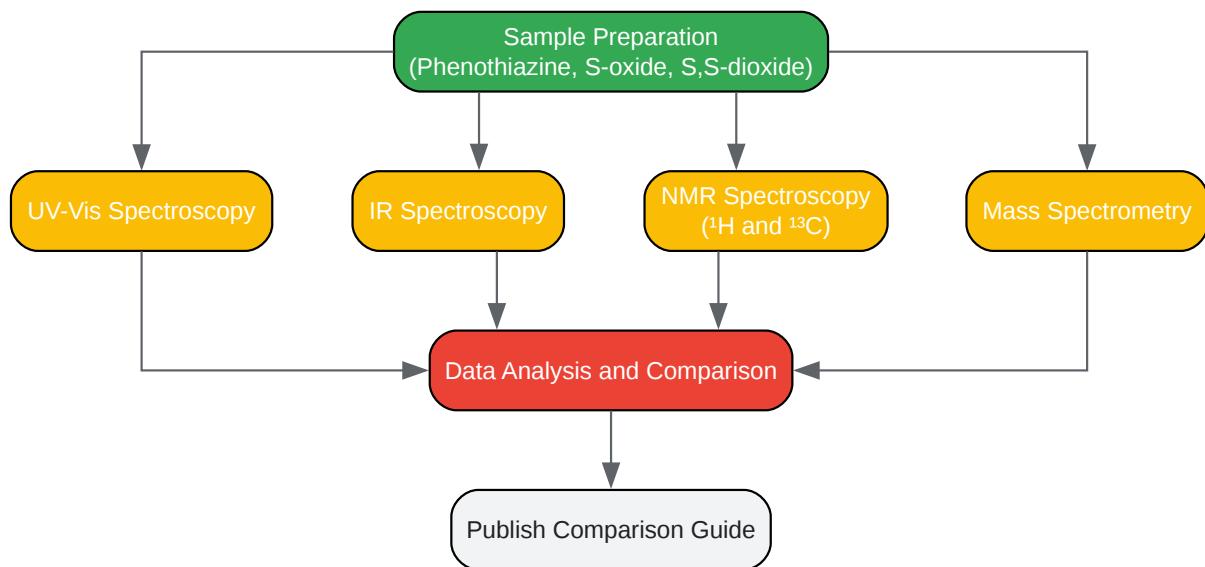
Note: Detailed comparative data for all three compounds is not readily available in the literature.

## Table 5: Mass Spectrometry - Key Fragmentation Insights

Compound	Molecular Ion (m/z)	Key Fragmentation Pathways	Reference
Phenothiazine	199	Loss of H, S, CS	
Phenothiazine S-oxide	215	Loss of O, OH, SO	
Phenothiazine S,S-dioxide	231	Loss of O, OH, SO, SO <sub>2</sub>	

## Experimental Workflow

The following diagram outlines a general workflow for the spectroscopic analysis of phenothiazine and its derivatives.



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Caption: General workflow for spectroscopic comparison.

## Detailed Experimental Protocols

### UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation: Stock solutions of the compounds are prepared in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. Working solutions are then prepared by appropriate dilution.
- Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. A solvent blank is used as the reference.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) and

pressed into a thin, transparent disk.

- Data Acquisition: The IR spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Data Acquisition:
  - <sup>1</sup>H NMR: Standard proton NMR spectra are acquired.
  - <sup>13</sup>C NMR: Proton-decoupled <sup>13</sup>C NMR spectra are acquired to obtain singlets for all carbon atoms.

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10  $\mu\text{g/mL}$ ).
- Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass spectrum is recorded over an appropriate m/z range. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.

## Conclusion

The oxidation of phenothiazine to its S-oxide and S,S-dioxide derivatives results in distinct and predictable changes in their spectroscopic profiles. UV-Vis spectroscopy reveals shifts in electronic transitions, while IR spectroscopy provides clear evidence of the S=O and SO<sub>2</sub> functional groups. NMR spectroscopy demonstrates the deshielding effect of the electron-

withdrawing sulfoxide and sulfone groups on the aromatic and N-H protons. Mass spectrometry confirms the molecular weight changes and offers insights into the fragmentation patterns influenced by the oxygenated sulfur center. This comprehensive guide provides a valuable resource for the unambiguous identification and characterization of these important classes of compounds.

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